2-Oxo-3-(3-phenoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-oxo-3-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H12O4/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18) |
InChI Key |
VDZGEHCETBLHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies
Reactivity Profile of the α-Keto Acid Functionality
The α-keto acid motif is the most reactive part of the molecule, characterized by the adjacent carbonyl and carboxyl groups. This arrangement influences the reactivity of both functionalities.
Nucleophilic and Electrophilic Reactivity of the Carbonyl Group
The carbonyl group (C=O) within the α-keto acid functionality exhibits dual reactivity. The carbon atom of the carbonyl group is electrophilic (electron-deficient) due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This is a characteristic reaction for aldehydes and ketones. Conversely, the oxygen atom, with its lone pairs of electrons, is nucleophilic and can act as a Lewis base.
The electrophilicity of the carbonyl carbon is the basis for a variety of nucleophilic addition reactions. The presence of the adjacent carboxylic acid group can influence the rate of these reactions.
Table 1: Examples of Nucleophilic Addition Reactions at the α-Keto Carbonyl Group
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Reduction | Hydride reagents (e.g., NaBH₄) | α-Hydroxy acid |
| Cyanohydrin Formation | Cyanide ion (CN⁻) | Cyanohydrin |
| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary alcohol (after hydrolysis) |
| Imine Formation | Primary amines (R-NH₂) | Imine (Schiff base) |
Acidity and Carboxylic Acid Derivatives
The carboxylic acid group (-COOH) is acidic due to the stability of the resultant carboxylate anion. The presence of the adjacent electron-withdrawing keto group increases the acidity of the carboxylic acid compared to a simple propanoic acid.
This functionality is a key site for derivatization. Standard protocols can be employed to convert the carboxylic acid into a range of functional derivatives, which can alter the compound's physical properties and reactivity.
Table 2: Common Carboxylic Acid Derivatives and Synthesis Reagents
| Derivative Type | General Structure | Reagent(s) |
|---|---|---|
| Ester | R-COOR' | Alcohol (R'-OH) and acid catalyst |
| Amide | R-CONR'₂ | Amine (HNR'₂) |
| Acyl Halide | R-COCl | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
| Acid Anhydride | (R-CO)₂O | Dehydrating agent |
Tautomerism and Keto-Enol Equilibrium
Like other carbonyl compounds with α-hydrogens, 2-Oxo-3-(3-phenoxyphenyl)propanoic acid can exist in equilibrium with its enol tautomer. acs.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. acs.orgrsc.org The keto form contains the C=O bond, while the enol form contains a hydroxyl group bonded to a C=C double bond. researchgate.net
This keto-enol tautomerization can be catalyzed by either acid or base. wikipedia.org
Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon. rsc.org
Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom. acs.org
For most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater stability of the C=O double bond compared to the C=C double bond. rsc.orgwikipedia.org However, the enol form, though less stable, is highly reactive and serves as a crucial intermediate in many reactions of carbonyl compounds. acs.org
Reactions Involving the 3-Phenoxyphenyl Substituent
The 3-phenoxyphenyl group consists of two benzene (B151609) rings connected by an ether linkage. This part of the molecule is susceptible to electrophilic aromatic substitution and reactions that modify the ether bond.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution on the 3-phenoxyphenyl group is directed by the existing substituents on each ring. wikipedia.orglibretexts.org
Ring A (Substituted with the oxopropanoic acid chain and the phenoxy group):
2-oxo-3-phenylpropanoic acid side chain: This group is electron-withdrawing and acts as a meta-director. libretexts.orgpressbooks.pub It deactivates the ring, making it less reactive than benzene. libretexts.orgmsu.edu
Phenoxy group (-OPh): This group is an electron-donating, activating group. libretexts.org It directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub
Ring B (The terminal phenyl ring of the phenoxy group):
Ether oxygen (-OR): The ether linkage acts as an electron-donating, activating group for this ring. libretexts.org It will direct incoming electrophiles to the ortho and para positions of the second ring.
Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence |
|---|---|---|---|
| A | -CH₂COCOOH (at C3) | Electron-withdrawing (Deactivating) | meta |
| A | -O-Ph (at C1) | Electron-donating (Activating) | ortho, para |
| B | -O-Ar (ether linkage) | Electron-donating (Activating) | ortho, para |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com
Modifications of the Phenoxy Ether Linkage
The diaryl ether bond is generally stable due to the sp2 hybridization of the carbons and resonance delocalization, making its cleavage challenging. youtube.com However, under specific and often harsh conditions, this C-O bond can be cleaved.
Acidic Cleavage: While alkyl aryl ethers can be cleaved by strong acids like HBr or HI to yield a phenol (B47542) and an alkyl halide, diaryl ethers are typically resistant to this reaction. ksu.edu.salibretexts.org The bond between an sp2-hybridized carbon of the aromatic ring and oxygen is strong and not easily broken by nucleophilic attack. youtube.comlibretexts.org
Reductive Cleavage: More specialized methods are required for cleaving diaryl ethers. This can include transition-metal-free protocols, such as using a combination of triethylsilane and a base, which can regioselectively break the C–O bond. researchgate.net Electrocatalytic hydrogenolysis over nickel cathodes is another method that achieves direct C-O cleavage without saturating the benzene rings. nih.gov
Oxidative Cleavage: Anodic oxidation has been shown to be an effective method for the selective cleavage of the C–O bond in diaryl ethers. acs.org Electrochemical methods can also facilitate nucleophilic aromatic substitution (SNAr) at the ether linkage. rsc.orgrsc.org
These modification strategies are less common than reactions at the α-keto acid functionality and require specific, often forcing, reaction conditions.
Rational Design and Synthesis of this compound Derivatives
The molecular architecture of this compound features two key reactive sites: the carboxylic acid group and the α-keto group. This dual functionality allows for a wide range of chemical modifications, enabling the rational design and synthesis of diverse derivatives. Strategic derivatization at these positions can be employed to modulate the compound's physicochemical properties and biological activity.
The carboxylic acid moiety of this compound is a primary target for derivatization through esterification and amidation. These reactions are fundamental in medicinal chemistry for creating prodrugs or new chemical entities with altered properties.
Esterification: The conversion of the carboxylic acid to an ester can be achieved by reacting it with various alcohols under acidic conditions. The reactivity in these reactions is influenced by several factors, including the structure of the alcohol, the molar ratio of reactants, the type and amount of catalyst, and the reaction temperature. ceon.rs For instance, the rate of ester formation generally increases with the nucleophilicity of the alcoholic oxygen, which is affected by the length and branching of the alcohol's carbon chain. ceon.rs
Amidation: The synthesis of amides, including hydroxamic acids and hydrazides, represents another key derivatization pathway. These functional groups can significantly alter the parent molecule's interaction with biological targets. For example, a common strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, which then reacts with an amine, hydroxylamine (B1172632), or hydrazine (B178648). An analogous process has been demonstrated where an ethyl propanoate derivative was successfully reacted with hydroxylamine to yield a N-hydroxy propanamide (a hydroxamic acid) and with hydrazine hydrate (B1144303) to produce a propanehydrazide. nih.gov These hydrazides are stable intermediates that can serve as synthons for further modifications. nih.gov The synthesis of hydroxamic acid and oxime derivatives has also been successfully achieved from the related non-steroidal anti-inflammatory drug, ketoprofen. researchgate.net
| Reaction Type | Reactant | Resulting Functional Group | Significance |
|---|---|---|---|
| Esterification | Alcohols (e.g., ethanol, 1-propanol) | Ester | Modifies lipophilicity and can create prodrugs. |
| Amidation | Hydroxylamine | N-hydroxy propanamide (Hydroxamic Acid) | Introduces a potential metal-chelating group. nih.gov |
| Amidation | Hydrazine Hydrate | Propanehydrazide | Creates a versatile intermediate for further synthesis. nih.gov |
The α-keto group, in conjunction with the adjacent carboxylic acid, provides a unique opportunity for constructing heterocyclic rings through annulation reactions. This strategy involves reacting the α-ketoacid moiety with a compound containing two nucleophilic centers, leading to the formation of a new ring fused to or incorporating the original scaffold.
A well-established approach is the reaction of α-ketoacids with hydrazine derivatives to form pyridazinones and related nitrogen-containing heterocycles. mdpi.com For example, a butanoic acid derivative with a keto group at a similar position was shown to react with hydrazine to yield a pyridazinone derivative, which could be further modified. mdpi.com This demonstrates the utility of the keto-acid functionality as a synthon for building complex heterocyclic systems.
Furthermore, derivatives of the propanoic acid chain, such as hydrazides, can be used as precursors for heterocycle synthesis. The reaction of a propanoic acid hydrazide with various carbonyl compounds can yield hydrazones. nih.gov These intermediates can then be cyclized; for instance, reaction with 2,5-hexanedione (B30556) can produce a dimethylpyrrole derivative. nih.gov These synthetic routes highlight how the propanoic acid backbone can be strategically modified to generate a variety of heterocyclic structures.
| Starting Moiety | Reagent | Resulting Heterocycle | Reference Analogy |
|---|---|---|---|
| γ-Keto-acid | Hydrazine Hydrate | Pyridazinone | mdpi.com |
| Propanehydrazide | 2,5-Hexanedione | Dimethylpyrrole | nih.gov |
| Propanehydrazide | Aromatic Aldehydes | Hydrazone (intermediate) | nih.gov |
The carboxylic acid group of this compound serves as a chemical handle for covalent conjugation to peptides and other biomolecules. This strategy is often employed to combine the properties of a small molecule with a larger biological entity. A prominent application is the development of self-adjuvanting vaccines, where a small-molecule immune agonist is linked to a peptide epitope to enhance the immune response. core.ac.uk
The conjugation process typically involves activating the carboxylic acid group, for example, by converting it into an active ester. This activated intermediate can then react with a nucleophilic group on the biomolecule, such as the N-terminal amine or the side-chain amine of a lysine (B10760008) residue in a peptide. This process can be integrated into solid-phase peptide synthesis, allowing for precise placement of the small molecule within the peptide sequence. core.ac.uk Research has shown that the resulting conjugates are capable of inducing dendritic cell maturation and T-cell proliferation, and that the specific point of attachment can significantly influence the biological potency of the conjugate. core.ac.uk
Structure-Reactivity Relationships in Derivatization
The derivatization of this compound is governed by distinct structure-reactivity relationships inherent to its functional groups.
For esterification and amidation at the carboxylic acid, the reaction rate is sensitive to steric and electronic effects. In esterification, the structure of the alcohol reactant is critical; increasing the steric bulk near the hydroxyl group can hinder its nucleophilic attack on the carboxyl carbon, slowing the reaction. ceon.rs Similarly, the presence of substituents on the propanoic acid chain itself can reduce the rate and yield of ester conversion. ceon.rs
The dual reactivity of the α-keto and carboxylic acid groups allows for selective modifications. The carboxylic acid is readily targeted for standard coupling reactions, while the α-keto group is the key to heterocyclic ring annulation . The specific nature of the binucleophile used (e.g., hydrazine, substituted hydrazines) determines the structure of the resulting heterocycle, demonstrating a clear relationship between reactant structure and product outcome. mdpi.com
Investigation of Biological Activities and Mechanistic Insights
In Vitro Biological Evaluation Methodologies
In vitro studies are essential for determining the biological potential of a chemical compound in a controlled laboratory setting. However, specific applications of these methods to 2-Oxo-3-(3-phenoxyphenyl)propanoic acid are not documented in the available search results.
Cell-Free Enzymatic Assays for Target Inhibition
Cell-free enzymatic assays are used to directly measure the inhibitory effect of a compound on a purified enzyme target without cellular interference. A thorough search did not yield any studies that have utilized cell-free assays to evaluate the inhibitory activity of this compound against specific enzymes.
Cell-Based Assays for Cellular Response and Viability
Cell-based assays assess a compound's effect on whole living cells, providing insights into its cytotoxicity, impact on cell proliferation, and other cellular responses. No specific studies detailing the evaluation of this compound in cell-based viability or response assays were identified in the literature search.
Antimicrobial Screening Methods (e.g., Against Gram-Positive and Gram-Negative Bacteria, Fungi, Mycobacteria)
Antimicrobial screening is performed to determine a compound's ability to inhibit or kill various microorganisms. Standard methods include broth microdilution to find the Minimum Inhibitory Concentration (MIC). There are no available research findings from antimicrobial screening of this compound against bacteria, fungi, or mycobacteria.
Molecular Mechanisms of Action and Target Identification
Identifying the precise molecular targets and mechanisms of action is crucial for understanding how a compound exerts its biological effects. For this compound, this information is largely uncharacterized in the scientific literature.
Enzyme Inhibition Studies (e.g., Dioxygenases, Amidases, DNA Gyrase, Carbonic Anhydrase)
While derivatives of propanoic acid have been investigated as inhibitors for a wide range of enzymes, no specific enzyme inhibition data for this compound against dioxygenases, amidases, DNA gyrase, or carbonic anhydrase could be retrieved from the available sources. Research on related structures, such as other phenoxyaromatic acids, has explored targets like cyclooxygenase, but this data is not directly applicable to the specified 2-oxo variant. nih.gov
Ligand-Receptor Interaction Analysis
Ligand-receptor interaction analysis, often performed through computational docking or biophysical assays, helps to predict and confirm how a compound binds to a biological receptor. There is no available literature that describes the analysis of interactions between this compound and any specific biological receptors.
Modulation of Biochemical Pathways (e.g., Anti-inflammatory Pathways, Antioxidant Defense)
While direct studies on the specific biochemical modulation by this compound are limited, its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Fenoprofen, suggests a potential role in modulating inflammatory pathways. The primary mechanism of action for many arylpropionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the biosynthesis of prostaglandins (B1171923), potent mediators of inflammation, pain, and fever. orientjchem.orghumanjournals.commdpi.comnih.gov The inhibition of these pathways leads to a reduction in the inflammatory response.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Although specific SAR studies for this exact compound are not extensively documented, valuable insights can be drawn from research on structurally related arylpropionic acid derivatives. humanjournals.comgpatindia.com
For the analog Fenoprofen, 2-(3-phenoxyphenyl)propanoic acid, the position of the phenoxy group on the arylpropionic acid is crucial for its anti-inflammatory activity. Studies have shown that placing the phenoxy group at the meta position (position 3) results in optimal activity, while moving it to the ortho or para positions leads to a decrease in potency. gpatindia.com This highlights the specific spatial arrangement required for effective interaction with its biological target, presumably the COX enzyme.
Furthermore, the nature of the bridge between the two aromatic rings is also a determinant of activity. For instance, replacing the oxygen bridge in Fenoprofen with a carbonyl group results in another well-known NSAID, Ketoprofen, indicating that this position is amenable to modification while retaining anti-inflammatory properties. gpatindia.com
Table 1: SAR Insights from Fenoprofen Analogs
| Structural Feature | Observation | Implication for Activity |
|---|---|---|
| Position of Phenoxy Group | meta position provides optimal activity. | The spatial orientation of the phenoxyphenyl moiety is critical for target binding. |
| Bridging Atom | Replacement of the ether oxygen with a carbonyl group is tolerated. | This position can be modified to generate other active analogs. |
Impact of Substituent Modifications on Activity
Modifications to the substituents on the aromatic rings of phenoxyphenyl propanoic acid derivatives can significantly influence their biological activity. While specific data for this compound is scarce, studies on analogous compounds provide a framework for understanding these effects.
For instance, the introduction of various substituents on the phenyl ring of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been shown to modulate their anticancer and antioxidant activities. mdpi.com In one study, the presence of a 1-naphthyl substituent or a 4-nitrophenyl group enhanced anticancer activity against A549 lung cancer cells. mdpi.com This suggests that the electronic and steric properties of the substituents play a key role in the interaction with biological targets.
Similarly, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety significantly enhanced antiproliferative activity. mdpi.com These findings underscore the potential for fine-tuning the biological activity of this compound through strategic substitution on its phenoxyphenyl ring system.
Role of Stereochemistry in Biological Recognition
Arylpropionic acid derivatives, including this compound, possess a chiral center at the C-2 position of the propanoic acid moiety, leading to the existence of (S)- and (R)-enantiomers. viamedica.pl It is well-established that for the majority of these compounds, the biological activity, particularly the anti-inflammatory effect through COX inhibition, resides predominantly in the (S)-enantiomer. orientjchem.orghumanjournals.comnih.gov
In Vivo Pre-Clinical Studies (Animal Models)
To evaluate the therapeutic potential of compounds like this compound, in vivo pre-clinical studies in animal models are essential. These studies provide crucial information on the efficacy and biological effects of the compound in a living organism.
Evaluation of Efficacy in Relevant Disease Models
Given the structural relationship of this compound to NSAIDs, a common and relevant animal model for evaluating its anti-inflammatory efficacy is the carrageenan-induced paw edema model in rats or mice. nih.govnoveltyjournals.comscielo.br In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. Several aryl propionic acid derivatives have demonstrated efficacy in this model. orientjchem.orgnih.gov
For instance, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed significant reduction in paw edema in Wistar rats. mdpi.com Similarly, ibuprofen (B1674241) analogs have also shown anti-inflammatory effects in this model. researchgate.net Given that Fenoprofen is used to alleviate symptoms of arthritis, it is plausible that this compound could be evaluated in animal models of arthritis, such as adjuvant-induced arthritis in rats, to assess its potential for treating chronic inflammatory conditions.
Table 2: Common In Vivo Models for Anti-Inflammatory Evaluation of Propanoic Acid Derivatives
| Animal Model | Disease/Condition Simulated | Key Parameters Measured |
|---|---|---|
| Carrageenan-Induced Paw Edema | Acute Inflammation | Paw volume/thickness, inflammatory cell infiltration. |
| Adjuvant-Induced Arthritis | Chronic Inflammation (Rheumatoid Arthritis) | Paw swelling, joint damage, inflammatory markers. |
| Acetic Acid-Induced Writhing | Inflammatory Pain | Number of writhing responses. |
| Formalin-Induced Paw Licking | Nociception and Inflammation | Licking time in early and late phases. |
Histopathological and Biochemical Analysis from Animal Tissues
Histopathological and biochemical analyses of tissues from animal models provide deeper insights into the mechanism of action and potential side effects of a test compound. For NSAIDs and their analogs, these analyses are often focused on the gastrointestinal tract, kidneys, and liver, as these are common sites of adverse effects. researchgate.netjapsonline.com
Histological examination of the gastric mucosa can reveal signs of ulceration or damage, a known side effect of many NSAIDs due to the inhibition of protective prostaglandins. orientjchem.org In studies with other NSAIDs like diclofenac, microscopic examination of the small intestine has shown shortened villi, disorganized glands, and infiltration of inflammatory cells. nih.govnih.gov
Biochemical analysis of blood and tissue samples can provide quantitative measures of inflammation and organ function. Common biochemical markers of inflammation that can be assessed include levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as the levels of prostaglandins like PGE2. researchgate.netnih.govnih.gov Additionally, markers of liver function (e.g., ALT, AST) and kidney function (e.g., creatinine, BUN) are often monitored to assess potential toxicity. japsonline.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Investigations
Quantum chemical investigations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the properties of a molecule from first principles. numberanalytics.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information can be derived.
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in 2-Oxo-3-(3-phenoxyphenyl)propanoic acid must be determined. This process is known as geometry optimization. researchgate.netlupinepublishers.com Computational software systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the geometry with the lowest possible potential energy, which corresponds to the most stable conformation. tau.ac.il
Due to the presence of several single bonds, particularly in the propanoic acid chain and the ether linkage, this compound is a flexible molecule. Conformational analysis is therefore crucial to identify the various low-energy shapes (conformers) it can adopt and to determine the global minimum energy structure. nih.govtaltech.ee This analysis is critical as the biological activity of a molecule is often dependent on its specific 3D shape.
| Parameter | Description | Significance |
|---|---|---|
| Optimized Cartesian Coordinates | The x, y, z coordinates of each atom in the lowest-energy structure. | Defines the 3D structure of the most stable conformer. |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order. |
| Bond Angles (°) | The angle formed between three connected atoms. | Determines the local geometry and steric environment. |
| Dihedral Angles (°) | The rotational angle between the planes of two sets of three connected atoms. | Defines the overall shape and conformation of the molecule. |
| Rotational Energy Barriers | The energy required to rotate around a specific single bond. | Indicates the flexibility of the molecule and the accessibility of different conformers. |
The electronic structure dictates the reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a key concept used to describe this reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. mdpi.com
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution across the molecule. chemrxiv.org An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and keto groups and a more positive potential near the carboxylic acid proton.
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity, kinetic stability, and optical properties. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity and intermolecular interactions. |
Quantum chemical calculations are highly effective at predicting various spectroscopic properties. rsc.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. scirp.org The predicted frequencies and their intensities correspond to the stretching, bending, and other vibrational modes of the functional groups, such as the C=O of the ketone and carboxylic acid, the C-O-C of the ether, and the O-H of the acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. These theoretical values can be compared with experimental data to aid in the complete structural assignment of the molecule.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. olemiss.edu This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.
| Spectroscopic Technique | Predicted Parameter | Significance |
|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) and Intensities | Aids in the identification of functional groups and confirmation of molecular structure. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | Helps in assigning the structure by predicting the chemical environment of each atom. |
| UV-Visible (UV-Vis) | Excitation Energies (eV) and Wavelengths (nm) | Provides information about electronic transitions and the conjugated systems within the molecule. |
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target macromolecule, usually a protein. nih.govwikipedia.org This technique is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. azolifesciences.comscispace.com
In a molecular docking simulation, the this compound molecule would be treated as a flexible ligand, and its various conformations would be systematically placed within the binding site of a target protein. nih.gov A scoring function is then used to estimate the binding affinity for each generated pose, typically expressed as a binding energy (e.g., in kcal/mol). researchgate.net The pose with the most favorable (lowest) binding energy is considered the most likely binding mode. This process helps to identify whether the molecule is likely to bind to a specific target and how strongly.
| Parameter | Description | Significance |
|---|---|---|
| Binding Energy/Score (kcal/mol) | A score calculated by a scoring function that estimates the binding free energy. | Predicts the strength of the interaction between the ligand and the protein; a lower score generally indicates a stronger binding affinity. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's binding site. | Reveals the spatial arrangement of the ligand relative to the protein's amino acid residues. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules (e.g., comparing a docked pose to a known crystallographic pose). | Used to validate the accuracy of the docking protocol. |
Analysis of the top-ranked binding pose provides detailed information about the specific non-covalent interactions that stabilize the ligand-protein complex. bohrium.comresearchgate.net For this compound, key interactions would likely involve:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the keto group is a hydrogen bond acceptor. These groups could form crucial hydrogen bonds with polar amino acid residues in the binding site.
Hydrophobic Interactions: The two phenyl rings provide significant hydrophobic character, allowing the molecule to form favorable hydrophobic and van der Waals interactions with nonpolar residues.
Pi-Stacking: The aromatic rings can also engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.
Understanding these key interactions is vital for explaining the molecule's mechanism of action and for designing more potent and selective analogues.
| Interaction Type | Potential Participating Group in Compound | Interacting Protein Residue Type |
|---|---|---|
| Hydrogen Bond (Donor) | Carboxylic acid (-OH) | Aspartate, Glutamate, Serine, Threonine (side chain oxygens) |
| Hydrogen Bond (Acceptor) | Carboxylic acid (C=O), Ketone (C=O), Ether (-O-) | Arginine, Lysine (B10760008), Histidine, Serine, Threonine (side chain nitrogens/hydroxyls) |
| Hydrophobic Interactions | Phenoxyphenyl group, Propanoic backbone | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their motion and interactions.
While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the conformational dynamics of this molecule can be inferred from the behavior of its constituent moieties. The central propanoic acid chain, with its keto and carboxylic acid groups, allows for significant rotational freedom. In an aqueous solution, the molecule is expected to explore a range of conformations, influenced by hydrogen bonding interactions between the polar groups and water molecules.
Binding free energy calculations are computational methods used to predict the strength of the interaction between a ligand and its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach is a popular end-point method that estimates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
For this compound, MM/GBSA calculations could be employed to rank its binding affinity against a panel of potential protein targets or to compare its binding to that of known inhibitors. The calculation involves running an MD simulation of the protein-ligand complex to generate a series of snapshots. For each snapshot, the binding free energy is estimated using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM represents the change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions.
ΔG_solv is the change in solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a nonpolar component (estimated from the solvent-accessible surface area).
TΔS is the change in conformational entropy upon binding, which is often estimated through methods like normal-mode analysis, though this term is computationally expensive and sometimes omitted for relative binding energy comparisons.
QSAR and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational strategies that correlate the chemical structure of a compound with its biological activity, guiding the design of new and more potent analogs.
QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, or "descriptors." These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.
The development of a predictive QSAR model typically involves the following steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
A QSAR study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, which share the 3-phenoxyphenyl moiety, has demonstrated that molar refractivity at a specific position can negatively contribute to the antiatherogenic activity. This highlights how QSAR can identify key structural features that influence biological outcomes.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly divided into two categories: ligand-based and structure-based virtual screening.
Ligand-based virtual screening relies on the knowledge of known active compounds. A model of the active compounds, often based on their 2D similarity or 3D shape and pharmacophoric features, is used to screen a database for molecules with similar properties.
Structure-based virtual screening utilizes the three-dimensional structure of the target protein. Molecular docking is a common technique where compounds from a library are computationally placed into the binding site of the protein, and their binding poses and affinities are scored.
For this compound, both approaches could be used for analog discovery. Ligand-based methods could identify compounds with similar structural features, while structure-based screening against a relevant protein target could uncover novel scaffolds that are predicted to bind effectively.
In Silico Molecular Property Prediction and Drug-Likeness Assessment (Theoretical Parameters)
In silico methods are widely used to predict the physicochemical properties and assess the "drug-likeness" of a compound, which helps to prioritize candidates in the early stages of drug discovery. These theoretical parameters provide an early indication of a compound's potential for oral bioavailability and favorable pharmacokinetic properties.
For this compound, several key molecular properties can be calculated using computational tools. A well-known guideline for assessing drug-likeness is Lipinski's Rule of Five, which states that orally active drugs generally have:
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
A molecular weight (MW) under 500 daltons
A calculated octanol-water partition coefficient (logP) not greater than 5
The table below presents the computationally predicted molecular properties for this compound.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Formula | C15H12O4 | - |
| Molecular Weight | 256.25 g/mol | Compliant (<500) |
| Hydrogen Bond Donors | 1 | Compliant (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant (≤10) |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | Compliant (≤5) |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | - |
| Rotatable Bonds | 4 | - |
Based on these in silico predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. Further ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions could provide a more comprehensive assessment of its drug-like properties.
Despite a comprehensive search for scientific literature and data, specific analytical and spectroscopic information focusing solely on the chemical compound This compound is not available in the public domain.
Detailed experimental data—including chromatographic conditions, spectroscopic readouts (NMR), and mass spectrometric fragmentation patterns—are essential for constructing a thorough and scientifically accurate article as requested. The available literature provides information on structurally related compounds such as Fenoprofen (2-(3-phenoxyphenyl)propanoic acid) and other α-keto acids. However, generating content based on these related molecules would be speculative and would not adhere to the strict requirement of focusing exclusively on "this compound."
Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and data tables while strictly adhering to the provided outline and content inclusions. The creation of such an article would necessitate access to primary research data that is not currently published or accessible.
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule. For 2-Oxo-3-(3-phenoxyphenyl)propanoic acid, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, ketone, and ether functionalities.
Expected Infrared Absorption Bands:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725-1700 |
| Ketone | C=O stretch | 1720-1680 |
| Ether | C-O stretch | 1260-1000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Aromatic Ring | C-H bend | 900-675 |
Note: The precise wavenumbers can be influenced by the molecular environment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings (phenyl and phenoxy groups) and carbonyl groups (ketone and carboxylic acid) in this compound would lead to characteristic UV absorption bands. The expected electronic transitions would be π → π* transitions associated with the aromatic systems and n → π* transitions associated with the carbonyl groups. The exact absorption maxima (λmax) would need to be determined experimentally.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula of the substance, providing a crucial confirmation of its chemical composition. For this compound, with a molecular formula of C₁₅H₁₂O₄, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of C₁₅H₁₂O₄:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 15 | 180.15 | 70.31 |
| Hydrogen (H) | 1.01 | 12 | 12.12 | 4.72 |
| Oxygen (O) | 16.00 | 4 | 64.00 | 24.98 |
| Total | 256.27 | 100.00 |
Experimental results from elemental analysis would be compared against these theoretical values to verify the purity and empirical formula of a synthesized sample.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would be required.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. Key information obtained from X-ray crystallography includes:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.
Conformation: The spatial arrangement of the different parts of the molecule.
Stereochemistry: The three-dimensional arrangement of atoms and functional groups.
Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
Without an experimental crystal structure, the exact solid-state conformation and packing of this compound remain undetermined.
Future Research Directions
Exploration of Novel Synthetic Pathways and Catalytic Methods
The development of efficient and innovative synthetic routes is fundamental to enabling the comprehensive study of any new compound. For 2-Oxo-3-(3-phenoxyphenyl)propanoic acid, future research could focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the use of hazardous reagents. google.com
A promising avenue lies in the exploration of catalytic biomass conversion pathways . google.com Utilizing renewable feedstocks could offer a more sustainable and environmentally benign approach. Furthermore, the development of novel metal-catalyzed carbonylation techniques could provide more direct and efficient routes to this α-keto acid. google.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Biomass Conversion | Sustainability, use of renewable resources. | Catalyst development, optimization of reaction conditions to avoid side reactions. google.com |
| Metal-Catalyzed Carbonylation | High efficiency and selectivity. | Exploration of cost-effective metal catalysts, optimization for the specific substrate. google.com |
| Green Synthetic Routes | Reduced environmental impact, enhanced safety. | Use of environmentally friendly solvents and reagents. google.com |
Advanced Derivatization for Enhanced Selectivity and Potency
The biological activity of a compound can often be significantly enhanced through strategic chemical modification. For this compound, a systematic derivatization strategy could be employed to probe structure-activity relationships and develop analogs with improved selectivity and potency.
Future research could focus on modifications of both the phenoxyphenyl and the propanoic acid moieties. For instance, the introduction of various substituents on the aromatic rings could influence the compound's electronic properties and steric profile, potentially leading to stronger interactions with biological targets. Similarly, esterification or amidation of the carboxylic acid group could modulate the compound's solubility and pharmacokinetic properties.
Deeper Mechanistic Elucidation of Biological Interactions
Understanding how a molecule interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. For this compound, its structural similarity to known bioactive molecules suggests several potential biological targets. Aromatic α-keto acids are known to be involved in various metabolic pathways and can be reduced by enzymes such as cytoplasmic malate (B86768) dehydrogenase. google.com
Future research should aim to identify the specific enzymes or receptors that interact with this compound. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to pull down binding partners from cell lysates. Once a target is identified, detailed kinetic studies and structural biology techniques like X-ray crystallography or cryo-electron microscopy could be used to elucidate the precise binding mode and the mechanism of action.
Integration of Multiscale Computational Approaches
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. For this compound, a range of computational approaches could be applied to predict its properties and guide experimental work.
Molecular docking studies could be used to screen for potential biological targets and to predict the binding affinity and orientation of the compound in the active site of enzymes. sigmaaldrich.com Furthermore, quantum mechanical calculations could provide insights into the electronic structure and reactivity of the molecule, helping to rationalize its chemical behavior and potential for biological activity.
| Computational Method | Application | Potential Insights |
| Molecular Docking | Target identification and binding mode prediction. | Understanding of key interactions with biological macromolecules. sigmaaldrich.com |
| Quantum Mechanics | Electronic structure and reactivity analysis. | Rationalization of chemical properties and reaction mechanisms. |
| Molecular Dynamics | Simulation of dynamic behavior in a biological environment. | Assessment of conformational flexibility and binding stability. |
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify a compound in complex biological matrices is essential for pharmacokinetic and metabolic studies. Given the potential for this compound to be present at very low concentrations in biological samples, the development of highly sensitive and selective analytical methods is a key future research direction.
Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for the trace analysis of organic molecules in biological fluids. nist.gov Future work could focus on optimizing LC-MS/MS methods for this specific compound, including the development of efficient sample preparation techniques to remove interfering matrix components. nist.gov The use of isotope-coded derivatization could further enhance the accuracy and precision of quantification. nist.gov
Investigation into Bio-conjugation and Prodrug Strategies
Bio-conjugation, the covalent attachment of a molecule to another, can be used to improve the targeting and delivery of therapeutic agents. The carboxylic acid group of this compound provides a convenient handle for conjugation to targeting moieties such as antibodies or peptides.
Furthermore, the development of prodrugs could be a valuable strategy to improve the pharmacokinetic properties of the parent compound. chemsrc.com An α-ketoamide structure, for instance, has been explored as a scaffold for prodrugs that can be activated by hydrogen peroxide, which is often found at elevated levels in pathological conditions. nih.gov Designing prodrugs of this compound could enhance its oral bioavailability, prolong its half-life, or enable targeted release at the site of action. chemsrc.com
| Strategy | Goal | Potential Moieties |
| Bio-conjugation | Targeted delivery to specific cells or tissues. | Antibodies, peptides, polymers. |
| Prodrug Design | Improved pharmacokinetics and targeted release. chemsrc.com | Amino acids, esters, α-ketoamides. chemsrc.comnih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
